Garomefrine
Overview
Description
NS-49, also known by its IUPAC name N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide, is a synthetic organic compound. It is recognized for its significant biological activity and is often studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS-49 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate:
Amino Alcohol Formation: The intermediate is then reacted with an appropriate amine to introduce the amino group.
Sulfonamide Formation: The final step involves the reaction of the amino alcohol with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production of NS-49 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent purification processes to ensure the compound’s purity and consistency.
Types of Reactions:
Oxidation: NS-49 can undergo oxidation reactions, particularly at the amino alcohol moiety, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: NS-49 can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
NS-49 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying sulfonamide chemistry and its reactivity.
Biology: NS-49 is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: The compound is explored for its therapeutic potential, particularly in treating conditions related to its biological activity.
Industry: NS-49 is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which NS-49 exerts its effects involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-chlorophenyl]methanesulfonamide
- N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-bromophenyl]methanesulfonamide
Comparison: NS-49 is unique due to the presence of the fluorine atom, which significantly influences its biological activity and chemical reactivity. Compared to its chloro and bromo analogs, NS-49 exhibits different binding affinities and reactivity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
137431-02-8 |
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Molecular Formula |
C9H13FN2O3S |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
XYLJNMCMDOOJRW-VIFPVBQESA-N |
SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
Isomeric SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
Synonyms |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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